molecular formula C5H8BrN3 B177603 3-Bromo-5-propyl-1H-1,2,4-triazole CAS No. 141831-71-2

3-Bromo-5-propyl-1H-1,2,4-triazole

Cat. No. B177603
M. Wt: 190.04 g/mol
InChI Key: QDVJLWXXTLKOGU-UHFFFAOYSA-N
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Description

3-Bromo-5-propyl-1H-1,2,4-triazole is a compound with the CAS Number: 141831-71-2. It has a molecular weight of 190.04 . It is used as a ligand for transition metals to create coordination complexes . It is also from a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .


Synthesis Analysis

The synthesis of 1,2,4-triazoles involves several methods. One method involves the reaction of hydrazines and formamide under microwave irradiation in the absence of a catalyst . Another method involves an electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols . A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-propyl-1H-1,2,4-triazole is represented by the linear formula C5H8BrN3 . The InChI code for this compound is 1S/C5H8BrN3/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3,(H,7,8,9) .


Chemical Reactions Analysis

3-Bromo-1H-1,2,4-triazole is used as a ligand for transition metals to create coordination complexes . It is also from a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .

Scientific Research Applications

Triazole Derivatives in Drug Discovery

Triazoles, including structures similar to 3-Bromo-5-propyl-1H-1,2,4-triazole, have been extensively studied for their potential in drug discovery. The triazole core is recognized for its versatility and presence in a variety of pharmacologically active compounds. These compounds exhibit a wide range of biological activities such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The interest in triazoles stems from their structural diversity, allowing for the development of new chemical entities with potential therapeutic applications. Efforts in green chemistry aim to find more efficient and sustainable methods to synthesize these derivatives, addressing the ongoing challenges posed by new diseases and drug-resistant bacteria (Ferreira et al., 2013).

Antimicrobial and Antifungal Properties

Recent studies on 1,2,4-triazole derivatives have highlighted their promising antimicrobial and antifungal activities. These compounds have been subject to extensive research due to their potent activity against a variety of bacterial and fungal pathogens. The exploration of 1,2,4-triazoles has revealed their potential in addressing the need for new antimicrobials, especially in the face of rising antibiotic resistance. The synthesis and evaluation of these derivatives continue to be a promising direction in the search for effective antimicrobial agents (Ohloblina, 2022).

Proton-Conducting Membranes and Material Science

1H-1,2,4-triazole and its derivatives have also found applications beyond pharmacology, such as in the development of proton-conducting membranes for fuel cells. These materials exhibit enhanced thermal stability, mechanical strength, and high ionic conductivity under anhydrous conditions at elevated temperatures, making them suitable for various industrial applications. The research into 1,2,4-triazole-based polymers and copolymers demonstrates their potential in creating efficient and sustainable energy solutions (Prozorova & Pozdnyakov, 2023).

Anticancer Research

The exploration of triazole derivatives in cancer research has identified these compounds as potential anticancer agents. The structural flexibility of triazoles allows for the design of molecules with targeted anticancer activity, offering new avenues for the development of more effective and less toxic cancer therapies. The ongoing synthesis and testing of triazole-containing molecules highlight the critical role of this scaffold in the discovery of novel anticancer medications (Xu, Zhao, & Liu, 2019).

Future Directions

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science . Thus, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

Relevant Papers The relevant papers for 3-Bromo-5-propyl-1H-1,2,4-triazole can be found at Sigma-Aldrich . These papers include peer-reviewed articles, technical documents, and more .

properties

IUPAC Name

3-bromo-5-propyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVJLWXXTLKOGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-propyl-1H-1,2,4-triazole

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